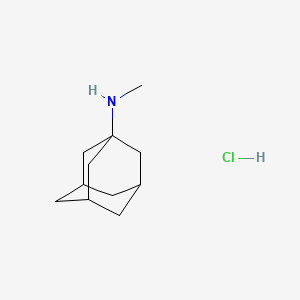

N-methyladamantan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyladamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11;/h8-10,12H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWTWRYRZDCDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC12CC3CC(C1)CC(C3)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-39-3 | |

| Record name | Tricyclo[3.3.1.13,7]decan-1-amine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Adamantanamine, N-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for N Methyladamantan 1 Amine Hydrochloride and Its Derivatives

Established Synthetic Pathways to Adamantane-1-amine Scaffolds

The synthesis of the adamantane-1-amine core is a critical first step and has been approached through both multi-step sequences and more streamlined one-pot procedures.

Multi-Step Synthetic Strategies

Traditional methods for synthesizing adamantane-1-amine often involve several distinct reaction steps, starting from adamantane (B196018) or a pre-functionalized derivative like 1-bromoadamantane (B121549).

A widely reported multi-step synthesis begins with the bromination of adamantane to produce 1-bromoadamantane. nih.gov This intermediate is then subjected to a Ritter-type reaction with acetonitrile (B52724) in the presence of sulfuric acid to yield N-(1-adamantyl)acetamide. nih.govnih.gov The final step involves the hydrolysis of the acetamide (B32628) group, typically by heating with a strong base like sodium hydroxide (B78521) in a high-boiling solvent such as diethylene glycol, to afford adamantane-1-amine. nih.govnih.gov The free amine is then converted to its hydrochloride salt.

An alternative and often higher-yielding two-step process utilizes formamide (B127407) instead of acetonitrile. In this method, 1-bromoadamantane is heated with formamide, sometimes in the presence of an acid catalyst like sulfuric acid, to produce N-(1-adamantyl)formamide. nih.govresearchgate.net This formamide intermediate is then hydrolyzed with aqueous hydrochloric acid to directly yield adamantane-1-amine hydrochloride. nih.govmedigraphic.com This approach is considered more practical for large-scale synthesis as it can be performed in one pot and avoids some of the harsher conditions of the acetamide route. nih.gov

| Starting Material | Key Intermediate | Key Reactions | Overall Yield | Reference |

|---|---|---|---|---|

| Adamantane | N-(1-adamantyl)acetamide | 1. Bromination 2. Ritter Reaction (CH₃CN, H₂SO₄) 3. Deacetylation (NaOH, DEG) | 50-58% | nih.gov |

| 1-Bromoadamantane | N-(1-adamantyl)formamide | 1. Reaction with Formamide 2. Hydrolysis (aq. HCl) | ~85% | nih.gov |

One-Pot Amination Procedures

To improve efficiency and reduce the number of synthetic steps, one-pot amination methods have been developed. These procedures allow for the direct conversion of adamantane hydrocarbons to their corresponding amines without isolating intermediates.

One such method involves treating adamantane or its homologs with a mixture of nitric acid and acetic acid, followed by the addition of urea (B33335) and heating. researchgate.net This process facilitates the direct amination of the cage hydrocarbon.

N-Methylation Strategies for Adamantan-1-amine

The introduction of a methyl group onto the nitrogen atom of adamantane-1-amine is a key step in forming the target compound. While specific literature on the N-methylation of adamantane-1-amine is not extensively detailed, standard organic synthesis methods for the N-methylation of primary amines are applicable.

Common strategies include:

Eschweiler-Clarke Reaction : This classic method involves reacting the primary amine (adamantane-1-amine) with an excess of formic acid and formaldehyde (B43269). The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formate, resulting in the methylated amine.

Reductive Amination : Adamantane-1-amine can be synthesized via reductive amination of adamantanone with methylamine. Alternatively, adamantane-1-amine can react with formaldehyde to form a Schiff base, which is then reduced with a reducing agent like sodium borohydride (B1222165) to yield N-methyladamantan-1-amine.

Direct Alkylation : Reaction with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) can also achieve N-methylation. This method, however, can sometimes lead to over-methylation, producing the quaternary ammonium (B1175870) salt, and may require careful control of reaction conditions.

The synthesis of N-methylated derivatives of other complex amines, such as norbelladine, often employs a multi-step process where a secondary amine is first formed and then N-methylated, demonstrating the general applicability of these methylation techniques in complex molecule synthesis. uqtr.ca

Synthesis of Substituted N-Methyladamantan-1-amine Hydrochloride Derivatives

The rigid adamantane cage can be functionalized at its various carbon positions to create a diverse range of derivatives. nih.gov Substitutions can be introduced either before or after the formation of the N-methylamine group.

Strategies for Functionalization at Adamantyl Positions

The adamantane molecule has two types of C-H bonds: those at the four equivalent tertiary (bridgehead) positions and those at the six equivalent secondary (methylene bridge) positions. nih.govnih.gov Most functionalization reactions occur preferentially at the more reactive tertiary bridgehead carbons. wikipedia.org

Modern synthetic methods, such as direct C-H functionalization, have become powerful tools for introducing substituents onto the adamantane scaffold. nih.gov Radical-based reactions, often employing potent H-atom abstractors, can convert adamantyl C-H bonds into C-C, C-O, or C-N bonds, allowing for the incorporation of groups like alkenes, arenes, and carbonyls. nih.gov For instance, palladium-catalyzed C-H activation has been used to introduce aryl groups at the adamantyl bridgehead positions. uni-giessen.de The use of directing groups can also guide functionalization to specific positions on the adamantane ring system. uni-giessen.de

Incorporation of Diverse Chemical Moieties

A wide array of chemical moieties can be attached to the adamantane scaffold to create derivatives with varied properties. The synthesis of these compounds often starts with a functionalized adamantane-1-amine or N-methyladamantan-1-amine, which then undergoes further reaction.

For example, adamantane-1-amine can be reacted with various substituted aromatic aldehydes via condensation reactions to form Schiff base derivatives. mdpi.com Similarly, reactions with isothiocyanates can produce thiourea (B124793) derivatives containing the bulky adamantyl group. nih.gov The synthesis of memantine (B1676192), which contains two methyl groups on the adamantane cage, demonstrates that the core itself can be substituted prior to amination. nih.govchemicalbook.com These substituted precursors can then undergo N-methylation to yield the final target derivatives. The incorporation of heterocyclic moieties, such as piperidine (B6355638) or piperazine, has also been reported, leading to compounds with complex structures and potential biological activities. nih.govresearchgate.net

Optimization of Synthetic Reaction Conditions and Yields

The synthesis of adamantane derivatives, particularly the commercially significant N,3,5-trimethyladamantan-1-amine hydrochloride (Memantine hydrochloride), has been the subject of extensive optimization studies. These efforts aim to maximize product output while minimizing reaction time and complexity. Researchers have systematically manipulated various parameters, including temperature, solvent, molar ratios of reactants, and reaction duration, to achieve higher yields.

The following table summarizes the optimized conditions and resulting yields from various reported synthetic methods for Memantine hydrochloride, a key derivative.

Table 1: Optimization of Reaction Conditions and Yields for Memantine Hydrochloride Synthesis

| Starting Material | Key Reagents | Optimized Conditions | Overall Yield (%) | Reference |

|---|

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical compounds, including adamantane derivatives, to reduce the environmental impact of their production. mdpi.com These approaches focus on minimizing waste, avoiding hazardous materials, and improving energy efficiency. nih.govrsc.org

The replacement of hazardous reagents and solvents is another cornerstone of green chemistry in this context. nih.gov

Avoiding Toxic Solvents : Researchers have successfully replaced carcinogenic solvents like benzene, which was previously used for extraction. nih.govacs.org Other toxic solvents such as formic acid and toluene (B28343) have been substituted with less harmful alternatives like diphenyl ether and dichloromethane. jmpm.vn

Eliminating Hazardous Reagents : The need for liquid bromine, a highly corrosive and hazardous reagent used in older synthetic routes, has been bypassed by using a Ritter-type reaction with nitric acid and formamide or acetonitrile directly on the adamantane core. nih.govacs.org

Milder Reaction Conditions : The hydrolysis of the intermediate amide under extremely high temperatures (240–250 °C) in diethylene glycol (DEG) with NaOH has been replaced by a much milder method using aqueous hydrochloride at 100°C. nih.govacs.org

Safer Product Isolation : The final salt formation step has been modified to avoid the use of anhydrous HCl gas in diethyl ether, a highly flammable and hazardous combination, by performing the reaction in an aqueous solution from which the hydrochloride salt precipitates. nih.govacs.org

These green chemistry strategies not only make the synthesis of this compound and its derivatives safer and more environmentally benign but also often result in more economically favorable processes due to higher yields and the use of less expensive, safer materials. nih.govacs.org

Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like N-methyladamantan-1-amine hydrochloride. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons within the molecule.

¹H NMR spectroscopy provides information on the number of different types of protons and their relative positions in a molecule. In this compound, the protons of the rigid adamantane (B196018) cage and the N-methyl group will produce characteristic signals.

The adamantane cage contains 15 protons attached to its carbon framework. Due to the cage's symmetry and the different spatial relationships between protons, these signals typically appear as a series of complex, overlapping multiplets in the upfield region of the spectrum, generally between δ 1.5 and 2.5 ppm. The protons on the carbons adjacent to the nitrogen-bearing carbon (C1) would be expected to be shifted slightly further downfield.

The protons of the N-methyl (N-CH₃) group would appear as a distinct singlet, as they are not coupled to other protons. Its chemical shift would be downfield from the adamantane protons due to the deshielding effect of the adjacent nitrogen atom. In a deuterated solvent like D₂O, this signal may appear around δ 2.5-3.0 ppm. The proton on the nitrogen itself (N-H) is often broad and may exchange with the solvent, sometimes rendering it unobservable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Based on general principles and data from related adamantane compounds. Actual spectra may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| Adamantane Cage Protons | 1.5 - 2.5 | Multiplets (m) | 15H |

| N-Methyl Protons (N-CH₃) | 2.5 - 3.0 | Singlet (s) | 3H |

| Amine Proton (N-H) | Variable | Broad Singlet (br s) | 1H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the N-methyl carbon and the carbons of the adamantane cage.

The adamantane cage has four unique carbon environments: the bridgehead carbon attached to the amine (C1), the other three bridgehead carbons (CH), the six methylene (B1212753) carbons (CH₂) adjacent to the bridgeheads, and the N-methyl carbon.

C1 (Quaternary Carbon): The carbon atom directly bonded to the nitrogen would appear at the most downfield position among the cage carbons (estimated δ 55-65 ppm) due to the strong deshielding effect of the nitrogen atom.

Bridgehead Carbons (CH): The three equivalent bridgehead carbons would appear at a distinct chemical shift.

Methylene Carbons (CH₂): The six equivalent methylene carbons would produce another signal.

N-Methyl Carbon (N-CH₃): The carbon of the methyl group attached to the nitrogen would appear as a single peak, typically in the range of δ 25-35 ppm.

Data from related compounds like 1-adamantanamine hydrochloride and 2-methyladamantane (B1584094) helps in predicting these chemical shift ranges. chemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Based on general principles and data from related adamantane compounds. Actual spectra may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (Quaternary, C-N) | 55 - 65 |

| Adamantane CH (Bridgehead) | 35 - 45 |

| Adamantane CH₂ (Methylene) | 28 - 38 |

| N-CH₃ (Methyl) | 25 - 35 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For N-methyladamantan-1-amine, MS is crucial for confirming its molecular weight and providing structural information through fragmentation analysis. The molecular formula of the free base is C₁₁H₁₉N, with a calculated molecular weight of approximately 165.27 g/mol .

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 165. The most characteristic fragmentation pattern for adamantane derivatives is the cleavage of the cage structure. The most abundant fragment ion in the mass spectrum of many 1-substituted adamantanes is often at m/z = 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, formed by the loss of the N-methylamine substituent. Other smaller fragments resulting from the further breakdown of the adamantane cage would also be observed. For example, the mass spectrum for the related compound rimantadine (B1662185) shows a prominent base peak corresponding to the adamantyl cation. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

N-H Stretching: As a secondary amine hydrochloride, a prominent, broad absorption band is expected in the region of 2400-2800 cm⁻¹. This broadness is characteristic of the stretching vibration of the N⁺-H bond in an amine salt.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the adamantane cage and the methyl group.

N-H Bending: An absorption band for N-H bending is typically observed around 1560-1620 cm⁻¹.

C-N Stretching: The stretching vibration for the C-N bond is expected in the fingerprint region, typically around 1100-1250 cm⁻¹.

The IR spectrum of 1-adamantanamine hydrochloride shows these characteristic adamantane cage and amine salt absorptions, providing a reference for interpretation. nist.gov Similarly, spectra of simple amine hydrochlorides like dimethylamine (B145610) hydrochloride confirm the positions of N-H and C-N vibrations. chemicalbook.com

Chromatographic Method Development and Validation for Adamantane Amines

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from impurities and for its quantitative analysis.

A significant challenge in the HPLC analysis of simple adamantane amines is their lack of a strong chromophore, which makes detection by standard UV-Vis spectrophotometers difficult. researchgate.net To overcome this, several strategies are employed in method development.

Derivatization: The most common approach is pre-column derivatization, where the amine is reacted with a reagent to attach a fluorescent or UV-absorbing tag. Common derivatizing agents for amines include:

o-Phthalaldehyde (OPA): Reacts with primary and, in the presence of a thiol like 2-mercaptoethanol, secondary amines to form highly fluorescent isoindole derivatives. researchgate.net

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A fluorescent labeling agent that reacts with primary and secondary amines. researchgate.net

Dansyl Chloride: Another classic reagent that forms fluorescent sulfonamide derivatives.

Detection Methods:

Fluorescence (FLD): Used after derivatization with a fluorescent tag, offering high sensitivity and selectivity.

Evaporative Light Scattering Detection (ELSD): A universal detection method that does not require a chromophore and is suitable for non-volatile analytes. It can be used to analyze these amines without derivatization. sielc.com

Mass Spectrometry (LC-MS): Provides high selectivity and sensitivity and can confirm the identity of the analyte.

Stationary and Mobile Phases: Reversed-phase HPLC (RP-HPLC) is the most common separation mode. researchgate.net

Columns: C8 and C18 columns are widely used, providing good separation based on the hydrophobicity of the derivatized or underivatized amines. researchgate.netnih.gov

Mobile Phase: Typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.gov The pH of the buffer is controlled to ensure the analyte is in a suitable ionic form for good peak shape and retention.

Method validation is performed to ensure the analytical procedure is accurate, precise, linear, and robust for its intended purpose. This involves assessing parameters such as linearity, range, precision (intraday and interday), accuracy, and limits of detection (LOD) and quantitation (LOQ). researchgate.net

Table 3: Example HPLC Conditions for Adamantane Amine Analysis (Note: Conditions are generalized from methods for related compounds.)

| Parameter | Description |

| Column | Reversed-Phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Methanol and an aqueous buffer (e.g., Ammonium (B1175870) Acetate or Phosphate buffer) |

| Derivatization Reagent | NBD-F or OPA/thiol |

| Detection | Fluorescence (e.g., Ex: 470 nm, Em: 530 nm for NBD derivatives) or ELSD |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30-40 °C) |

High-Performance Liquid Chromatography (HPLC) Methodologies

Reversed-Phase HPLC (RP-HPLC) Approaches

Several RP-HPLC methods have been developed for the analysis of this compound. A common approach involves using a C18 column, which is a nonpolar stationary phase. rjpdft.comasianjpr.com The separation is then achieved by using a polar mobile phase, which typically consists of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent such as acetonitrile or methanol. rjpdft.comasianjpr.comjetir.org

The choice of mobile phase composition and pH is critical for achieving optimal separation and peak shape. For instance, one method utilizes a mobile phase of 0.2M sodium dihydrogen phosphate & 0.1M disodium (B8443419) hydrogen phosphate buffer adjusted to pH 3 with orthophosphoric acid, mixed with acetonitrile in a 50:50 ratio. rjpdft.com Another approach employs a mixture of potassium dihydrogen phosphate, acetonitrile, and methanol (30:40:30 v/v/v) at a pH of 6.0. asianjpr.com The flow rate is typically maintained around 1.0 mL/min, and detection is often performed at low UV wavelengths, such as 190 nm or 260 nm, where the compound exhibits some absorbance. asianjpr.comrasayanjournal.co.in Retention times for this compound in these systems are generally short, often under 5 minutes. rjpdft.comjetir.org

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Intersil ODS C18 (4.6 x 150mm, 5µm) | Phosphate buffer (pH 3) : Acetonitrile (50:50) | 1.0 | 272 | 3.337 | rjpdft.com |

| Inertsil ODS 3V (250x4.6mm, 5µm) | KH2PO4 : Acetonitrile : Methanol (30:40:30) | 1.0 | 260 | 3.490 | asianjpr.com |

| Agilent C18 (50 x 2.1 mm, 1.7µm) | 0.01N KH2PO4 : Acetonitrile (55.2:44.8) | 1.0 | 230 | 2.481 | jetir.org |

Derivatization Strategies for Chromatographic Detection

To overcome the challenge of its poor UV absorbance, pre-column derivatization is a widely used strategy. nih.gov This process involves reacting the primary amine group of N-methyladamantan-1-amine with a reagent that introduces a chromophore or fluorophore, significantly enhancing detection sensitivity. nih.govresearchgate.netthermofisher.com

Common derivatizing agents include:

9-fluorenylmethyl chloroformate (FMOC): FMOC reacts with primary and secondary amines in an alkaline buffer to form highly fluorescent derivatives. nih.govresearchgate.net The reaction is typically carried out at room temperature for about 20 minutes. nih.gov

Dansyl chloride: This reagent also reacts with primary and secondary amines to produce fluorescent dansyl-amides. While the derivatization is straightforward, it can be a more time-consuming process. nih.govnih.gov

1-fluoro-2,4-dinitrobenzene (FDNB): FDNB is used for pre-column derivatization, with the resulting product being detectable by UV at 360 nm. nih.govresearchgate.net The reaction conditions, including reagent volume and temperature, must be optimized to ensure complete derivatization. nih.gov

o-phthalaldehyde (OPA): OPA is another reagent used for the derivatization of primary amines, but the resulting fluorescent derivative can be unstable. nih.govnih.gov

The choice of derivatizing agent depends on the desired sensitivity and the available detection equipment (UV or fluorescence). nih.gov

Method Validation Parameters (e.g., Linearity, Precision, Robustness)

Validation of the analytical method is crucial to ensure its reliability, and it is performed according to guidelines from the International Conference on Harmonisation (ICH). asianjpr.comallmultidisciplinaryjournal.com

Linearity: This parameter demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. For this compound, linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.999 indicating excellent linearity. nih.govrjpdft.com

Precision: Precision assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For a precise method, the %RSD should be less than 2%. asianjpr.com

Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in flow rate, mobile phase composition, or detection wavelength. asianjpr.comallmultidisciplinaryjournal.com

| Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 20 – 120 μg/mL | rjpdft.com |

| Correlation Coefficient (r²) | 0.999 | rjpdft.com |

| Linearity Range | 70.70 – 131.31 μg/mL | nih.gov |

| Correlation Coefficient (r²) | > 0.999 | nih.gov |

| Precision (%RSD) | < 2% | asianjpr.com |

| Accuracy (Recovery %) | 99.66% to 102.5% | rjpdft.com |

| Accuracy (Recovery %) | 99.15% | asianjpr.com |

| Limit of Detection (LOD) | 1.82 µg/ml | asianjpr.com |

| Limit of Quantitation (LOQ) | 5.50 µg/ml | asianjpr.com |

Gas Chromatography (GC) Applications

Gas chromatography (GC), particularly when coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound. ni.ac.rsresearchgate.net GC is well-suited for volatile and thermally stable compounds.

For GC analysis, separation is often achieved on a fused silica (B1680970) capillary column, such as a DB-624. ni.ac.rs Nitrogen is commonly used as the carrier gas. ni.ac.rs The temperatures of the injection port and detector are maintained at high levels, for example, 270 °C and 300 °C respectively, to ensure vaporization of the analyte. ni.ac.rs In some GC-MS methods, derivatization may be employed to improve chromatographic properties and sensitivity. For instance, derivatization with pentafluorobenzoyl chloride allows for sensitive detection using negative ion chemical ionization mass spectrometry. nih.gov This approach can achieve very low limits of quantification. nih.gov

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond chromatographic techniques, advanced spectroscopic methods are indispensable for the definitive structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to confirm the molecular structure of the compound. Quantitative NMR (qNMR) has also been successfully employed for the direct determination of this compound in bulk form and pharmaceutical formulations without the need for chromatographic separation. nih.govresearchgate.net In qNMR, a certified internal standard is used, and the concentration of the analyte is determined by comparing the integral of its signal to that of the standard. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and elemental composition. nih.gov When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for quantitative analysis in complex matrices. nih.gov The fragmentation patterns observed in the mass spectrum are unique to the molecule and serve as a fingerprint for its identification. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the N-H stretching band of the amino group is a characteristic feature in the IR spectrum. This technique is also valuable for studying the formation of metal complexes with the compound.

Atomic Absorption Spectroscopy (AAS): In studies involving metal complexes of this compound, AAS is used to confirm the presence and determine the amount of the metal ion bound to the drug molecule.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Fundamental Principles of Structure-Activity Relationship Analysis in Adamantane (B196018) Derivatives

The adamantane moiety, a diamondoid hydrocarbon, is a cornerstone in the design of various therapeutic agents due to its unique properties. Its high lipophilicity enhances the ability of compounds to cross biological membranes, a critical factor for drug efficacy. The rigid cage-like structure of adamantane provides a fixed orientation for pharmacophoric groups, which can lead to highly specific interactions with biological targets.

SAR studies of adamantane derivatives have revealed several key principles:

Lipophilicity and Bioavailability: The adamantane group's lipophilic nature is a double-edged sword. While it can improve a drug's pharmacological profile, excessive lipophilicity can lead to poor solubility and other undesirable properties. nih.gov

Scaffold for Pharmacophores: The adamantane cage acts as a robust anchor for various functional groups. The precise positioning of these groups is crucial for determining the compound's biological activity. nih.gov

Steric Effects: The bulky nature of the adamantane nucleus can influence how a molecule fits into a receptor's binding pocket, often enhancing selectivity.

Adamantane's success in drug development is notable, with its incorporation often improving or conferring pharmacological activity. nih.gov Its derivatives have been explored for a wide range of applications, including antiviral, antidiabetic, antibacterial, and anticancer agents. mdpi.com

Investigation of Structural Modifications on Biological Activity

The biological activity of adamantane derivatives can be finely tuned by modifying their structure. Key areas of modification include N-alkylation of the amine group, substitutions on the adamantane ring, and the introduction of bridging linkers or heterocyclic substituents.

N-methylation, the addition of a methyl group to the nitrogen atom of an amine, can have a significant impact on the biological activity of adamantane amine derivatives. While N-alkylation can sometimes lead to an increase in potency, this is not a universal rule.

In the context of antiviral activity, specifically against Influenza A, studies have shown that increasing the size of the N-substituent on amantadine (B194251), a primary adamantane amine, generally diminishes its potency. nih.gov In fact, a screen of 40 N-substituted amantadine derivatives found none to be significantly more potent than the parent compound. nih.gov

However, in other contexts, N-methylation can be a critical step for metabolic activation. For certain primary arylamines, N-methylation is a necessary prerequisite for N-oxygenation by microsomal flavin-containing monooxygenases, a key step in their metabolic activation. nih.gov

Table 1: Impact of N-Alkylation on Antiviral Activity of Adamantadine Derivatives

| Compound | N-Substitution | Relative Antiviral Activity (Influenza A) |

|---|---|---|

| Amantadine | -H | Baseline |

| N-Alkyl Derivatives | Increasing size | Decreased activity nih.gov |

| N,N-dialkyl Derivatives | - | Similar to Amantadine HCl pharmacy180.com |

| Adamantane spiro-3'-pyrrolidine | - | - |

| N-methyl spiro-3'-pyrrolidine | -CH3 | 3x more active than amantadine nih.gov |

Substitutions on the adamantane ring itself play a crucial role in modulating the biological activity of these compounds. The position and nature of the substituent can dramatically alter the molecule's interaction with its biological target.

For example, substitution at the tertiary positions of the adamantane nucleus in amantadine has been found to be detrimental to its anti-Influenza A activity. nih.gov However, in the development of inhibitors for Hypoxia-Inducible Factor-1α (HIF-1α), a key mediator in cancer, specific substitutions on a 4-(1-adamantyl)phenyl scaffold were essential for high potency. An adamantane-containing indole (B1671886) derivative was identified as a potent inhibitor of HIF-1α in Hep3B cell lines under tumor hypoxia. nih.gov

The introduction of substituents can also influence the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacological profile.

Table 2: Effect of Adamantane Ring Substitution on Biological Activity

| Parent Compound | Substitution Position | Effect on Activity | Biological Target |

|---|---|---|---|

| Amantadine | Tertiary positions | Detrimental | Influenza A nih.gov |

| 4-(1-adamantyl)phenyl | Varies | Essential for potency | HIF-1α nih.gov |

The introduction of bridging linkers between the adamantane core and other functional groups, as well as the incorporation of heterocyclic substituents, offers further avenues for modifying biological activity.

Inserting a carbon bridge between the 1-adamantyl group and the amino group has led to compounds with generally high antiviral activity, with rimantadine (B1662185) being a notable example that outperforms amantadine. nih.gov The length and nature of this linker can significantly impact the molecule's flexibility and its ability to adopt an optimal conformation for binding.

Mechanistic Studies of Molecular Interactions

Understanding the mechanism of action of N-methyladamantan-1-amine and its analogs requires detailed studies of their interactions with biological targets at a molecular level.

Adamantane derivatives, including memantine (B1676192), are known for their activity as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov This antagonistic action is a key aspect of their therapeutic effects in certain neurological disorders.

Receptor binding studies are crucial for characterizing the affinity and selectivity of these compounds for their targets. For example, a potent P2X(7) receptor antagonist, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), has been characterized through in vitro assays. researchgate.net These studies determined its inhibitory potency (IC50 values) on human and rat P2X(7) receptors, revealing species-specific differences in its activity. researchgate.net

The development of novel aza-modified adamantane skeletons has been facilitated by the use of bridgehead imines, which serve as reactive intermediates. clockss.org The reactivity of these imines provides a route to new adamantane derivatives that can be evaluated for their receptor binding properties. clockss.org

Table 3: Receptor Antagonist Activity of an Adamantane Derivative (AACBA)

| Receptor | Assay | IC50 (nM) |

|---|---|---|

| Human P2X(7) | Calcium flux | ~18 researchgate.net |

| Human P2X(7) | YO-PRO-1 uptake | ~85 researchgate.net |

| Rat P2X(7) | Calcium flux | ~29 researchgate.net |

| Rat P2X(7) | YO-PRO-1 uptake | ~980 researchgate.net |

Enzyme Inhibition Kinetics and Characterization

Enzyme inhibition kinetics are fundamental to understanding how a compound interacts with an enzyme to reduce its activity. This analysis involves measuring reaction rates under varying conditions to determine key parameters like the Michaelis constant (Kₘ) and the inhibitor constant (Kᵢ). The Kₘ value represents the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ) and is an inverse measure of the enzyme's affinity for its substrate. khanacademy.org The Kᵢ is the dissociation constant for the enzyme-inhibitor complex and indicates the inhibitor's binding affinity; a lower Kᵢ signifies a more potent inhibitor. sigmaaldrich.comlibretexts.org

Inhibitors can be classified based on their mechanism of action, which can be elucidated using graphical representations of kinetic data, such as Lineweaver-Burk plots. khanacademy.org

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ. khanacademy.orglibretexts.org

Noncompetitive Inhibition: The inhibitor binds to an allosteric site, a location other than the active site. This reduces the Vₘₐₓ without affecting the Kₘ. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, leading to a decrease in both Vₘₐₓ and apparent Kₘ. khanacademy.org

Slow-Binding Inhibition: The inhibitor binds slowly, and the establishment of equilibrium can take minutes to hours. Time-dependent dose-response curves are used to determine the kinetic constants for these interactions. nih.gov

While adamantane derivatives have been investigated as inhibitors for various enzymes, such as dipeptidyl peptidase-IV (DPP-IV), specific enzyme inhibition kinetic data for N-methyladamantan-1-amine hydrochloride are not extensively detailed in publicly available research. nih.gov The characterization of its inhibitory activity on any specific enzyme would require kinetic experiments to determine the parameters outlined below. researchgate.net

Interactive Table: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Definition | Significance |

|---|---|---|

| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. khanacademy.org | Indicates the affinity of an enzyme for its substrate; a lower Kₘ suggests higher affinity. khanacademy.org |

| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. khanacademy.org | It is proportional to the concentration of active enzyme. |

| Kᵢ (Inhibitor Constant) | The dissociation constant for the enzyme-inhibitor complex. sigmaaldrich.com | Measures the potency of an inhibitor; a lower Kᵢ indicates stronger binding. sigmaaldrich.com |

| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A practical measure of inhibitor potency that can be converted to Kᵢ using the Cheng-Prusoff equation. sigmaaldrich.com |

Ion Channel Modulation Mechanisms

This compound belongs to a class of adamantane derivatives known to modulate ion channel function, with the primary target being the N-methyl-D-aspartate (NMDA) receptor. nih.govwikipedia.org The NMDA receptor is a glutamate-gated cation channel crucial for synaptic plasticity but also implicated in excitotoxicity when overactivated. wikipedia.orgnih.gov

The mechanism of action for adamantane derivatives like this compound is primarily uncompetitive, open-channel blockade. wikipedia.orgnih.gov This means the compound can only access its binding site after the receptor has been activated by its agonists (glutamate and glycine) and the channel is open. wikipedia.org Upon entering the channel pore, the molecule physically obstructs the flow of ions, primarily Ca²⁺, thereby preventing excessive stimulation. wikipedia.orgnih.gov

The binding site is located deep within the channel pore, at or near the Mg²⁺ binding site and a region known as the N-site, named for critical asparagine residues. wikipedia.orgnih.gov The positively charged amine group of the adamantane derivative is thought to interact with asparagine residues in the channel's constriction zone, while the bulky adamantane cage provides hydrophobic interactions that stabilize its position. nih.gov

A more recently described mechanism, termed membrane-to-channel inhibition (MCI), suggests an alternative access route. nih.gov In this model, the uncharged form of the drug can partition into the cell membrane and then move laterally through fenestrations (openings) in the protein structure to access the channel pore upon receptor activation. nih.gov This pathway is dependent on factors like extracellular pH, which affects the charge state of the molecule. nih.gov

In Vitro Cellular Assays for Functional Evaluation

To assess the functional impact of ion channel modulators like this compound, a variety of in vitro cellular assays are employed. These assays provide quantitative data on the compound's potency and mechanism of action at the cellular level.

Electrophysiological Assays: These are the gold standard for characterizing ion channel blockers. Techniques like two-electrode voltage clamp (TEVC) and patch-clamp recording are used on cells (such as Xenopus oocytes or cultured neurons) that express the target receptor, in this case, the NMDA receptor. caltech.edunih.gov These methods allow for the direct measurement of ion flow through the channel in response to agonists and the blocking effects of the antagonist. From these experiments, key functional parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, which quantifies the compound's potency in a functional context. nih.govcaltech.edu

Radioligand Binding Assays: These assays measure the affinity of a compound for a specific receptor site. For NMDA receptor channel blockers, this often involves competition experiments using a radiolabeled ligand, such as [³H]MK-801, which binds to the same site within the channel pore. nih.gov By measuring how effectively this compound displaces the radioligand, its binding affinity (Kᵢ or Kₔ) can be calculated. Studies have shown that the binding affinities of adamantane derivatives can vary in different brain regions, suggesting interactions with different NMDA receptor subtypes. nih.gov

Interactive Table: Common In Vitro Assays for NMDA Antagonists

| Assay Type | Purpose | Key Parameter(s) Measured | Example Application |

|---|---|---|---|

| Electrophysiology (e.g., Voltage Clamp) | To measure the direct effect of a compound on ion channel function. | IC₅₀, block kinetics, voltage dependency. | Determining the potency and mechanism of memantine block on expressed NMDA receptors. nih.gov |

| Radioligand Binding Assay | To measure the binding affinity of a compound to its receptor target. | Kᵢ, Kₔ, Bₘₐₓ. | Characterizing the binding properties of adamantanes using [³H]MK-801 in brain membranes. nih.gov |

| Cell Viability Assays | To assess the protective effects of a compound against cell death. | EC₅₀ (for protection). | Evaluating if an NMDA antagonist can prevent excitotoxicity-induced neuronal death. |

| Calcium Imaging | To measure changes in intracellular calcium concentration. | Inhibition of Ca²⁺ influx. | Visualizing the reduction of glutamate-induced calcium entry in the presence of the compound. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By establishing a mathematical relationship, QSAR models can predict the activity of novel, unsynthesized molecules, thereby guiding the rational design of more potent and selective compounds. researchgate.net This method is particularly valuable for optimizing a lead compound by identifying which structural features are critical for its function. mdpi.com

Development of Predictive QSAR Models

The development of a predictive QSAR model for a series of compounds like adamantane derivatives involves several key steps. First, a dataset of molecules with experimentally measured biological activities (e.g., IC₅₀ or Kᵢ values) is compiled. mdpi.comjst.go.jp The three-dimensional structures of these compounds are generated and optimized to their lowest energy conformation. mdpi.com

Next, a wide range of "molecular descriptors" are calculated for each molecule. These descriptors are numerical values that represent various physicochemical properties of the molecule, such as its steric (size, shape), electronic (charge distribution), and hydrophobic characteristics. mdpi.com

Using statistical methods, most commonly Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. researchgate.net For more advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), the model generates 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. mdpi.commdpi.com These maps highlight areas where, for example, bulky groups or electropositive groups are favored or disfavored, providing direct guidance for chemical synthesis. mdpi.com

Descriptor Selection and Model Validation

The quality and predictive power of a QSAR model depend heavily on appropriate descriptor selection and rigorous validation. researchgate.net From an initial pool of hundreds or thousands of calculated descriptors, a smaller, relevant subset must be chosen. This process often involves eliminating descriptors that are constant or highly correlated with one another to avoid redundancy and statistical noise. researchgate.net

Once a model is built using the training set of compounds, its validity must be confirmed. This is a critical step to ensure the model is not simply "overfitted" to the initial data and has true predictive capability. researchgate.net Validation is typically performed using two methods:

Internal Validation: This assesses the robustness of the model using the training set itself. The most common technique is leave-one-out (LOO) cross-validation, where the model is repeatedly rebuilt, leaving out one compound at a time and predicting its activity. The results are used to calculate the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal consistency. mdpi.comjst.go.jp

External Validation: This is the ultimate test of a model's predictive power. The model is used to predict the activity of an "external" test set of compounds that were not used in the model's development. The predictive ability is quantified by the predictive R² (R²ₚᵣₑₔ). A high value (typically > 0.6) indicates that the model can accurately predict the activity of new chemicals. mdpi.comjst.go.jp

Interactive Table: Key QSAR Model Validation Parameters

| Parameter | Definition | Acceptable Value | Purpose |

|---|---|---|---|

| R² | Coefficient of determination for the training set. Measures how well the model fits the data it was built on. | > 0.6 | Indicates goodness of fit. researchgate.net |

| Q² (or R²CV) | Cross-validated R² from internal validation (e.g., LOO). | > 0.5 | Assesses the robustness and internal predictive ability of the model. mdpi.comjst.go.jp |

| R²ₚᵣₑₔ | Predictive R² for the external test set. | > 0.6 | Measures the model's ability to predict the activity of new, unseen compounds. mdpi.com |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a cornerstone of computer-aided drug design (CADD) used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For adamantane (B196018) derivatives like N-methyladamantan-1-amine hydrochloride, docking simulations are crucial for understanding how the bulky adamantyl cage and the charged amine group interact with the binding pockets of target proteins.

Research in this area often involves docking adamantane-based compounds into the active sites of various targets, such as viral ion channels, enzymes, and receptors. For example, studies on adamantane derivatives targeting the influenza M2 proton channel—the classical target for amantadine (B194251)—use docking to elucidate the specific interactions that lead to channel blockade. The simulations can reveal key hydrogen bonds, van der Waals interactions, and electrostatic contacts between the ligand and amino acid residues in the channel pore.

Similarly, docking studies have been employed to investigate adamantane derivatives as inhibitors of other proteins, like the sigma-2 (σ2) receptor or the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). mdpi.com The results of these simulations are often quantified by a "docking score," which estimates the binding affinity (typically in kcal/mol). Lower (more negative) scores generally indicate a stronger predicted interaction. These scores help in ranking potential drug candidates before they are synthesized and tested in the lab. ajchem-a.com For instance, docking of adamantane-based inhibitors against 11β-HSD1 has shown binding affinities comparable to known ligands, highlighting key interactions with residues like Ser170 and Tyr183. mdpi.com

Table 1: Example Molecular Docking Scores for Adamantane Derivatives against Various Targets

| Derivative Class | Target Protein | Example Docking Score (kcal/mol) | Key Interacting Residues (Example) |

| Adamantane-1,2,4-triazole | 11β-HSD1 | -8.92 | Ser170, Tyr183 |

| Diaza-adamantane | MAPK ERK | -6.18 | Not Specified |

| Tacrine-Adamantane Hybrid | AChE | -9.8 | Not Specified |

| Adamantane-benzamide | Integrin α5β1 | -7.7 | Not Specified |

Note: This table is illustrative and compiles data from various studies on different adamantane derivatives to show the application of molecular docking. Scores are not directly comparable across different studies due to variations in software and protocols.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, the stability of binding poses, and the role of solvent molecules. mdpi.com

For this compound and its analogs, MD simulations are used to validate the stability of docking poses. nih.gov A simulation is typically run for a period ranging from nanoseconds to microseconds. mdpi.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are calculated to assess stability. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket and the complex is stable. nih.gov

Furthermore, MD simulations can provide deeper insights into the mechanism of action. For ion channel blockers, simulations can model the process of the ligand entering and binding within the channel pore, revealing the energetic barriers and key transitional states. nih.gov Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate binding free energies, offering a more rigorous estimate of binding affinity than docking scores alone. nih.gov Studies on adamantane derivatives targeting the σ2 receptor have used 50-nanosecond MD simulations to confirm the stability of the ligand-receptor complexes, noting that the binding of the compounds conferred greater dynamic stability to the receptor compared to its unbound (apo) state. uwaterloo.ca

Table 2: Example Root Mean Square Deviation (RMSD) Data from MD Simulations of Adamantane Derivative-Receptor Complexes

| System | Average RMSD (nm) | Simulation Time (ns) | Indication |

| Adamantane Derivative 1 + σ2 Receptor | 0.70 ± 0.08 | 50 | High Stability |

| Adamantane Derivative 2 + σ2 Receptor | 0.81 ± 0.10 | 50 | Stable Complex |

| Adamantane Derivative 3 + σ2 Receptor | 0.88 ± 0.11 | 50 | Stable Complex |

| Apo-σ2 Receptor (unbound) | 1.02 ± 0.12 | 50 | Higher Fluctuation |

Note: This table is based on findings for adamantane derivatives targeting the σ2 receptor and illustrates how RMSD is used to assess complex stability. Data is sourced from related research to demonstrate the methodology. uwaterloo.ca

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. nih.govyoutube.com These methods are used to calculate properties like molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and bond dissociation energies. For this compound, DFT calculations can optimize the molecule's 3D geometry with high accuracy and predict its infrared spectra, which can be compared with experimental data for validation. researchgate.net

DFT studies have been applied to adamantane derivatives to explore their interaction with various surfaces and molecules. For instance, research has used DFT to investigate the adsorption properties of 1-adamantylamine on the surface of boron nitride nanotubes (BNNTs), calculating adsorption energies (Eads) to determine the stability of the resulting complex. nih.gov Such calculations are crucial for developing new materials or drug delivery systems. The methods can predict whether the interaction is a weaker physical adsorption or a stronger chemical bond. nih.gov

These quantum mechanical methods are computationally intensive but offer a level of detail that classical methods like molecular mechanics cannot provide. mdpi.com They are essential for understanding reaction mechanisms, determining the most stable conformations of a molecule, and providing accurate parameters (like atomic charges) for use in classical MD simulations. mdpi.comnih.gov

De Novo Drug Design Strategies Employing Computational Methods

De novo drug design refers to the computational creation of novel molecular structures with desired properties, often without starting from a known ligand. nih.gov These methods build molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site (structure-based design) or based on a pharmacophore model derived from known active molecules (ligand-based design). ethz.ch

For a scaffold like adamantane, de novo design can be used to explore new chemical space by "decorating" the adamantane core with different functional groups to optimize interactions with a specific target. Algorithms can generate vast libraries of virtual compounds that retain the favorable properties of the adamantane cage, such as its lipophilicity and rigidity, while introducing new functionalities to enhance binding affinity or selectivity. uwaterloo.ca

Modern approaches increasingly leverage artificial intelligence and machine learning, particularly deep reinforcement learning, to generate novel molecules. nih.govethz.ch These models can learn the underlying rules of chemical structure and desired biological activity, then generate innovative ideas for new adamantane derivatives that a human chemist might not have conceived. ethz.ch The goal is to produce synthetically feasible molecules with a high probability of being active, thereby accelerating the drug discovery pipeline. uwaterloo.caethz.ch

Virtual Screening and Library Design for Novel Adamantane Derivatives

Virtual screening (VS) is a computational technique used to search large databases or libraries of small molecules to identify those most likely to bind to a drug target. wikipedia.org This approach is a cost-effective and rapid alternative to high-throughput experimental screening. VS can be either structure-based, primarily using molecular docking to fit library compounds into a target's binding site, or ligand-based, where compounds are searched for similarity to a known active ligand. mdpi.comnih.gov

In the context of adamantane derivatives, virtual screening can be used to identify new applications for existing compounds or to discover entirely new active molecules. For example, a library of commercially available compounds could be screened against a newly identified viral protein to find potential inhibitors. nih.gov The top-scoring "hits" from the virtual screen are then prioritized for experimental testing. mdpi.com

Beyond just screening existing libraries, computational methods are used to design focused libraries of novel adamantane derivatives. uwaterloo.ca Starting with the adamantane scaffold, chemists can computationally generate thousands of variations by adding different substituents. These virtual libraries can then be filtered based on predicted drug-like properties (e.g., using Lipinski's rules) and docked against a target of interest. This strategy enriches the library with compounds that have a higher probability of being active, making subsequent synthetic and screening efforts more efficient.

Emerging Research Applications and Future Directions for N Methyladamantan 1 Amine Hydrochloride

Potential in Neurochemistry Research

The adamantane (B196018) scaffold is a recognized pharmacophore in neurochemistry, most notably represented by compounds like Memantine (B1676192), which is used in the management of Alzheimer's disease. uctm.edu This precedent has spurred investigations into related derivatives, including N-methyladamantan-1-amine hydrochloride, for their potential to influence the central nervous system. Research in this area is primarily focused on understanding how these molecules interact with and modulate the complex signaling pathways of the brain. biosynth.com

A primary focus of neurochemical research on this compound and its analogs is their ability to modulate neurotransmitter systems. biosynth.com Neurotransmitters are essential chemical messengers that regulate a vast array of physiological and cognitive functions, including mood, memory, and movement. nih.gov Disturbances in these systems are linked to numerous neurological and neurodegenerative disorders. nih.gov

Research efforts are directed at understanding how the adamantane moiety can influence key neurotransmitter receptors. biosynth.com The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a significant target, as its overactivation can lead to excitotoxicity and neuronal damage. nih.gov The known activity of related adamantane compounds as NMDA receptor antagonists provides a strong rationale for investigating this compound for similar properties. uctm.edu Additionally, its unique structure is utilized as a scaffold to probe interactions with dopaminergic and serotonergic pathways, which are crucial in conditions such as Parkinson's disease and depression. biosynth.comnih.gov The core objective is to elucidate the mechanism of action at a molecular level, assessing receptor binding affinities and functional outcomes of these interactions. biosynth.com

Building on molecular findings, preclinical investigations in various laboratory models are crucial for evaluating the therapeutic potential of this compound. These studies utilize cellular and animal models that replicate the pathology of specific neurological disorders. By administering the compound in these controlled settings, researchers can assess its effects on disease progression, behavioral outcomes, and underlying biological markers. This stage of research is essential for establishing proof-of-concept and understanding how the compound's modulation of neurotransmitter systems translates into potential functional benefits.

Applications in Antimicrobial and Antiviral Research

The adamantane cage is a well-established structural motif in the design of anti-infective agents. ontosight.aimdpi.com The antiviral drug amantadine (B194251), an adamantane derivative, was one of the first successful antiviral medications, demonstrating the therapeutic potential of this chemical class. nih.govmedwinpublishers.com This legacy has inspired continued research into new adamantane-based compounds to address the growing challenges of drug-resistant pathogens.

This compound belongs to a class of compounds extensively studied for antiviral activity, particularly against the influenza A virus. ontosight.ai The mechanism of early adamantane antivirals like amantadine and rimantadine (B1662185) involves blocking the M2 proton ion channel of the influenza A virus, which is essential for viral replication. nih.gov However, the emergence of viral strains with resistance to these drugs has necessitated the development of new derivatives. nih.gov

Current research focuses on synthesizing novel analogs that can overcome this resistance. uctm.edunih.gov By modifying the core adamantane structure, as in this compound, scientists aim to create agents with improved efficacy, a broader spectrum of activity, or a different mechanism of action that can bypass existing resistance pathways. nih.govenamine.net These efforts are critical for expanding the arsenal (B13267) of antiviral therapies available to combat evolving viral threats. nih.gov

Beyond its antiviral potential, the adamantane scaffold is being explored for broader antimicrobial applications. mdpi.com The rise of antibiotic-resistant bacteria has created an urgent need for new classes of antibacterial agents. mdpi.com Studies have shown that various adamantane derivatives possess significant antibacterial and antifungal properties. mdpi.comnih.gov

Research has demonstrated that certain adamantane-based compounds exhibit activity against a range of Gram-positive bacteria, including Staphylococcus aureus, and some Gram-negative bacteria. mdpi.comnih.gov For instance, specific N-(adamantan-1-yl)carbothioamide derivatives have shown marked broad-spectrum antibacterial activity. nih.gov Similarly, the antifungal potential of adamantane compounds has been investigated against pathogenic fungi like Candida albicans and Candida parapsilosis. nih.govnih.gov One study found that 2-adamantylamine hydrochloride induced fungicidal effects through the generation of reactive oxygen species and apoptosis in Candida species. nih.gov The investigation of compounds like this compound is part of a larger effort to determine if the unique physicochemical properties of the adamantane cage can be leveraged to create effective treatments for bacterial and fungal infections. uctm.edumdpi.com

Table 1: Antimicrobial Activity of Selected Adamantane Derivatives

| Derivative Class | Target Microorganism(s) | Observed Activity / Findings | Source |

|---|---|---|---|

| 4-Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates | Gram-positive and Gram-negative bacteria | Displayed marked broad-spectrum antibacterial activity with MIC values ranging from 0.5–32 µg/mL. | nih.gov |

| 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides | Candida albicans | Hydroxy- and benzodioxole-substituted derivatives showed good antifungal activity. | nih.gov |

| 2-Adamantylamine hydrochloride | Candida albicans, Candida parapsilosis | Exhibited fungicidal action, inhibited biofilm formation, and induced apoptosis. | nih.gov |

| Hydrazide derivatives of adamantane | Gram-positive bacteria (e.g., S. aureus, B. bronchiseptica) | Showed bactericidal effects with MIC values ranging from 62.5–1000 µg/mL. | mdpi.com |

| Amino acid derivatives of Memantine (Val-MEM) | B. subtilis, E. coli, C. albicans | The valine-containing derivative demonstrated the best activity against all tested bacterial and fungal strains. | uctm.edu |

Role in Materials Science and Polymer Chemistry Research

The application of this compound and related compounds extends beyond the biomedical field into materials science and polymer chemistry. ontosight.ai The adamantane unit is highly valued for its inherent physical properties, including a rigid, cage-like structure, high thermal stability, and defined three-dimensional shape. ontosight.ai These characteristics make it an attractive building block for the synthesis of advanced polymers and novel materials. ontosight.ai

Researchers incorporate the adamantane moiety into polymer chains, either as part of the main backbone or as a pendant side group. This inclusion can significantly enhance the material's properties. For example, the bulkiness and rigidity of the adamantane cage can increase a polymer's glass transition temperature (Tg), improve its thermal and oxidative stability, and enhance its mechanical strength. These improved materials have potential applications in areas requiring high performance, such as specialized coatings, membranes, and advanced composites. The amine functional group on this compound offers a reactive site for polymerization, making it a versatile component for creating these sophisticated materials.

Design and Synthesis of Advanced Adamantane-Based Architectures

The rigid, three-dimensional structure of the adamantane cage makes it an exceptional building block, or scaffold, for the creation of complex molecular architectures. nih.gov this compound and its derivatives serve as versatile starting points for synthesizing these advanced structures, which have found applications in medicinal chemistry and materials science. The inherent properties of the adamantane moiety, such as high lipophilicity and metabolic stability, are often conferred upon the larger molecules built from it. nih.gov

The design of advanced adamantane-based architectures often involves leveraging the four bridgehead positions of the adamantane core, which allow for the creation of poly-functional derivatives. colab.ws Researchers utilize this compound as a foundational piece, modifying it to construct larger, more elaborate systems. One significant area of application is in the development of drug delivery systems. nih.gov Adamantane derivatives can be incorporated into liposomes, dendrimers, and cyclodextrins to create novel supramolecular structures for targeted drug delivery. nih.gov For example, adamantane can act as an anchor in the lipid bilayer of liposomes, facilitating the transport of drugs across cell membranes. nih.gov

Another key strategy involves the synthesis of multifunctional scaffolds for the presentation of bioactive molecules, such as peptides. colab.ws The adamantane core provides a rigid framework to which multiple peptide sequences can be attached. This multivalency can enhance the biological activity of the peptides. colab.ws The synthesis of these structures often starts with a functionalized adamantane derivative, like an amine, which can then undergo reactions such as condensation to attach other molecular fragments. mdpi.comresearchgate.net

In the realm of materials science, adamantane-type clusters are being designed for unique properties. These compounds, with a general formula like [(RT)4E6] (where R is an organic substituent), exhibit strong nonlinear optical (NLO) properties. rsc.org The synthesis of these materials demonstrates how the fundamental adamantane structure can be expanded into inorganic clusters with unexpected and valuable characteristics for use in light conversion devices. rsc.org

Detailed research findings have shown that specific structural modifications can fine-tune the properties of the resulting architecture. For instance, studies on adamantane derivatives have explored how altering the linker between the adamantane cage and other functional groups affects biological activity. nih.gov The synthesis of 1,2-disubstituted adamantane derivatives, which are chiral, opens up applications in enantioselective catalysis and the development of enantiopure compounds. nih.gov These complex syntheses often require building the adamantane core from the ground up or using ring-expansion reactions on precursor molecules. nih.gov

| Research Finding | Application Area | Synthesis Strategy |

| Adamantane acts as a lipophilic anchor in liposomes. nih.gov | Drug Delivery | Incorporation of adamantane derivatives into lipid bilayers. |

| Multifunctional adamantane scaffolds enhance peptide bioactivity. colab.ws | Medicinal Chemistry | Attachment of multiple peptides to the adamantane core. |

| Adamantane-type inorganic clusters show nonlinear optical properties. rsc.org | Materials Science | Synthesis of clusters with the general formula [(RT)4E6]. |

| Chiral 1,2-disubstituted adamantanes are used in enantioselective processes. nih.gov | Catalysis, Chiral Synthesis | Total synthesis or ring-expansion reactions. |

Future Research Trajectories and Interdisciplinary Opportunities

The unique properties of this compound and its derivatives position them at the forefront of several exciting future research directions, fostering interdisciplinary collaboration between chemistry, biology, and materials science. nih.gov The versatility of the adamantane scaffold continues to inspire the development of novel structures with tailored functions. colab.ws

A major future trajectory lies in the continued exploration of adamantane-based systems for biomedical applications. nih.gov The development of sophisticated drug delivery vehicles is a promising area. Research into adamantane-functionalized dendrimers and liposomes is expected to yield more efficient and targeted therapies. nih.gov These systems can be engineered for surface recognition, allowing them to bind specifically to target cells or tissues. nih.gov Furthermore, the established antiviral activity of adamantane amines like amantadine and rimantadine provides a strong foundation for designing new antiviral agents based on the N-methyladamantan-1-amine framework, potentially overcoming existing drug resistance. nih.govmdpi.com

In materials science, the discovery of highly-directed white-light generation from amorphous adamantane-type compounds opens up a new frontier for these materials in light conversion devices and photonics. rsc.org Future research will likely focus on synthesizing new adamantane clusters with varied elemental compositions to tune their optical and electronic properties. The stability and rigidity of the adamantane core also make it a valuable component in the development of advanced polymers and coatings with enhanced thermal and mechanical properties.

Interdisciplinary opportunities abound. The intersection of nanotechnology and medicine will drive the creation of "smart" adamantane-based nanomaterials that can diagnose and treat diseases simultaneously. nih.gov In the field of supramolecular chemistry, the adamantane moiety's ability to form stable host-guest complexes with molecules like cyclodextrins will be further exploited to construct self-assembling systems for sensing, catalysis, and molecular machinery. nih.gov The synthesis of novel, densely substituted adamantane derivatives will provide chemists with a new toolkit of building blocks for various applications. nih.govenamine.net As synthetic methods become more advanced, researchers will be able to create increasingly complex and functional adamantane architectures, pushing the boundaries of what is possible in molecular design and engineering. nih.gov

| Future Direction | Interdisciplinary Field | Potential Application |

| Advanced Drug Delivery Systems nih.gov | Nanomedicine, Pharmacology | Targeted cancer therapy, controlled release of drugs. |

| Novel Optical Materials rsc.org | Materials Science, Photonics | Light-emitting diodes (LEDs), optical sensors. |

| Supramolecular Assembly nih.gov | Supramolecular Chemistry | Molecular switches, artificial enzymes. |

| Bioactive Scaffolds colab.ws | Medicinal Chemistry, Biology | Development of new antiviral and antibacterial agents. |

Q & A

Q. What are the established synthesis routes for N-methyladamantan-1-amine hydrochloride, and what reagents are critical for optimizing yield?

this compound is synthesized via reductive alkylation of 1-adamantanamine using formaldehyde under catalytic hydrogenation conditions. Key reagents include palladium on carbon (Pd/C) or Raney nickel as catalysts, with methanol or ethanol as solvents. Post-reaction, the product is precipitated as the hydrochloride salt using hydrochloric acid. Optimization requires strict control of reaction temperature (20–40°C) and hydrogen pressure (1–3 atm) to minimize byproducts like over-alkylated derivatives . Alternative routes involve nucleophilic substitution of adamantyl halides with methylamine, though this method is less efficient due to steric hindrance .

Q. Which analytical techniques are recommended for characterizing this compound, and what spectral markers should researchers prioritize?

Characterization typically employs:

- NMR Spectroscopy : H NMR should show a singlet for the adamantane protons (δ 1.5–2.2 ppm) and a singlet for the N-methyl group (δ 2.3–2.5 ppm). C NMR confirms adamantane carbons (25–50 ppm) and the methylamine carbon (35–40 ppm) .

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30). Retention times should be validated against reference standards .

- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H] at m/z 182.2 (free base) and [M-Cl] at m/z 166.2 for the hydrochloride salt .

Q. How does the solubility profile of this compound influence its formulation in biological assays?

The compound is sparingly soluble in water (<10 mg/mL) but dissolves readily in polar aprotic solvents like DMSO or DMF. For in vitro studies, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (e.g., PBS) to avoid precipitation. Note that prolonged storage in aqueous media at pH > 6 may degrade the hydrochloride salt, reducing bioavailability .

Advanced Research Questions

Q. How can researchers develop a validated HPLC method for quantifying this compound in complex matrices?

Adopt the following parameters based on clonidine hydrochloride analysis :

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm).

- Mobile Phase : 0.03 M potassium dihydrogen phosphate (pH 4.5) and acetonitrile (75:25).

- Flow Rate : 1.0 mL/min.

- Detection : UV at 210 nm.

- Validation : Assess linearity (1–50 µg/mL), precision (RSD < 2%), and recovery (98–102%). Include spike-and-recovery tests in biological fluids (e.g., plasma) to account for matrix effects.

Q. What strategies resolve contradictory pharmacological data observed in adamantane derivatives like this compound?

Discrepancies in activity (e.g., NMDA receptor antagonism vs. off-target effects) may arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., dimethylated analogs) and refine synthesis protocols .

- Receptor Binding Assays : Compare results across multiple models (e.g., radioligand displacement in rat cortical membranes vs. transfected HEK cells) to isolate target-specific effects .

- Molecular Dynamics Simulations : Model interactions between the adamantane core and receptor binding pockets to rationalize divergent outcomes .

Q. How can impurity profiling enhance the reliability of this compound in preclinical studies?

Employ orthogonal methods:

- TLC : Use silica gel plates with chloroform/methanol (9:1) to detect non-polar impurities (R < 0.3 for target compound).

- GC-MS : Identify volatile byproducts (e.g., residual methylamine) with a DB-5 column and EI ionization .

- Pharmacopeial Standards : Cross-reference with USP or secondary reference materials to establish acceptance criteria (e.g., ≤0.5% total impurities) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products